Introduction: A Bifunctional Building Block for Advanced Synthesis
Introduction: A Bifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate
tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is a strategically designed synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture features two key functionalities: a tert-butoxycarbonyl (Boc) protecting group on a secondary amine and a reactive primary alkyl chloride. This combination makes it a versatile scaffold, enabling sequential, controlled modifications essential for constructing complex molecular targets. The Boc group offers robust protection under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, unmasking the amine for further elaboration.[1] Concurrently, the 2-chloroethyl moiety serves as a potent electrophile, ideal for introducing the N-methyl-ethylamine fragment into larger molecules via nucleophilic substitution. This guide provides a comprehensive overview of its properties, a validated synthetic protocol, key applications, and rigorous analytical methods for quality control.
Section 1: Core Physicochemical & Structural Data
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. All quantitative data for tert-butyl N-(2-chloroethyl)-N-methylcarbamate are summarized below.
| Property | Value | Source |
| Molecular Weight | 193.67 g/mol | [2][3][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |
| CAS Number | 220074-38-4 | [2][3][4] |
| IUPAC Name | tert-butyl N-(2-chloroethyl)-N-methylcarbamate | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCl | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 229.8 ± 19.0 °C at 760 mmHg | [2] |
| Flash Point | 92.8 ± 21.5 °C | [2] |
Chemical Structure:
Caption: 2D structure of tert-butyl N-(2-chloroethyl)-N-methylcarbamate.
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is a classic example of amine protection chemistry, a cornerstone of modern organic synthesis. The protocol described below is a self-validating system; successful synthesis and purification yield a product whose analytical data (NMR, MS) must match theoretical values, thus confirming both the process and the product's identity.
Causality Behind Experimental Design
The chosen synthetic route involves the reaction of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, followed by chlorination of the hydroxyl group. A more direct approach, starting with N-methyl-2-chloroethylamine, is also feasible. The key principle is the nucleophilic nature of the amine attacking the electrophilic carbonyl carbon of the Boc anhydride. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. The subsequent chlorination, often using a reagent like thionyl chloride (SOCl₂), converts the alcohol into a good leaving group, which is then displaced by the chloride ion.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of the title compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from standard procedures for Boc protection of amino chlorides.
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Reactant Preparation: To a solution of N-methyl-2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 15 minutes.
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Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(2-chloroethyl)-N-methylcarbamate.
Section 3: Applications in Drug Development and Organic Synthesis
The utility of this molecule stems directly from its bifunctional nature, serving as a linchpin in multi-step synthetic campaigns.
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Pharmaceutical Intermediate: It is a crucial building block for synthesizing a range of active pharmaceutical ingredients (APIs).[5] The chloroethyl group acts as an electrophile, enabling its conjugation to nucleophilic scaffolds (e.g., amines, thiols, alcohols) to build more complex drug candidates.
-
Protecting Group Chemistry: The Boc group is fundamental in peptide synthesis and other areas of organic chemistry where selective amine protection is required.[1] This allows chemists to perform reactions on other parts of a molecule without affecting the secondary amine until its deprotection is desired.
-
Precursor to Alkylating Agents: The chloroethyl moiety is a classic feature of nitrogen mustards. While this molecule itself is not a nitrogen mustard, it serves as a precursor. Related structures, like tert-butyl bis(2-chloroethyl)carbamate, are derived from anticancer drugs that act as DNA alkylating agents.[6] This highlights its potential in the synthesis of targeted covalent inhibitors and other therapeutic agents.
Logical Role as a Bifunctional Intermediate
Caption: Dual reactivity pathways of the title compound.
Section 4: Analytical Quality Control Protocols
To ensure the identity, purity, and stability of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a suite of analytical techniques must be employed. The following protocols provide a robust framework for its characterization.[7]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure by analyzing the chemical environment of proton (¹H) and carbon (¹³C) nuclei.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, 16-32 scans, and a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Key parameters include a 30° pulse angle, 1024-2048 scans, and a 2-second relaxation delay.
-
Data Analysis: Process the data and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). The integrated peak areas in the ¹H NMR should correspond to the number of protons, and the chemical shifts should match the expected structure.
-
Protocol 2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source in positive ion mode.
-
Data Acquisition: Infuse the sample at 5-10 µL/min. Scan a mass range of m/z 50-300.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 194.09. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Section 5: Safety and Handling
Proper handling of all laboratory chemicals is paramount to ensuring personnel safety.
-
Primary Hazards: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][8]
-
GHS Hazard Codes: H302, H315, H319, H335.[8]
-
Signal Word: Warning.[8]
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8][9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[9]
-
Spill & Exposure: In case of skin or eye contact, flush immediately with copious amounts of water. If swallowed, rinse mouth and seek immediate medical attention.[8] Do not eat, drink, or smoke when using this product.[8]
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